2-Ethylazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of azepane-based compounds like 2-Ethylazepane is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . These compounds continue to play great synthetic relevance because of their different biological activities .Molecular Structure Analysis

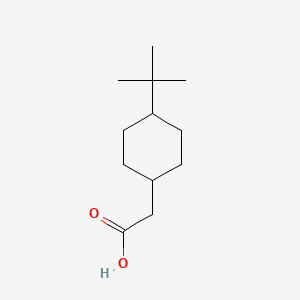

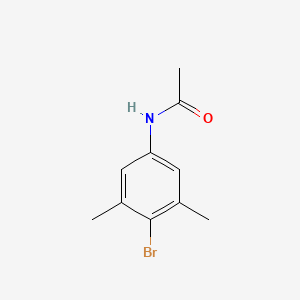

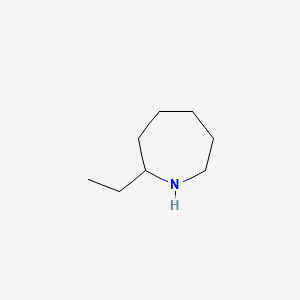

This compound has a seven-membered ring structure where one carbon atom is replaced with a nitrogen atom . The InChI code for this compound is 1S/C8H17N/c1-2-8-6-4-3-5-7-9-8/h8-9H,2-7H2,1H3 . The Canonical SMILES for this compound is CCC1CCCCCN1 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 127.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are 127.136099547 g/mol . The Topological Polar Surface Area is 12 Ų . The Heavy Atom Count is 9 .科学的研究の応用

1. Polymer Research and Applications

- Poly(2-oxazoline)s as Biomaterials : Poly(2-oxazoline)s, including poly(2-ethyl-2-oxazoline)s, have been extensively studied as biomaterials. These polymers are comparable to poly(ethylene glycol) in their potential applications, offering opportunities for tailored properties suitable for various biomedical applications (Lorson et al., 2018).

- Hydrodynamic Properties of Poly(2-ethyl-2-oxazoline)s : Research on the molecular hydrodynamic characteristics of poly(2-methyl-2-oxazoline)s and poly(2-ethyl-2-oxazoline)s reveals important insights into their behavior in solutions, which is crucial for pharmaceutical and biomedical applications (Grube et al., 2018).

2. Chemical Synthesis and Applications

- Synthesis of Novel Poly(ethylene glycol) Supported Benzazepines : The use of Poly(ethylene glycol) (PEG) in the synthesis of novel benzazepines, with a focus on selectivity influenced by the presence of PEG, demonstrates the versatility of such reactions and the potential applications of the resulting compounds (Ribière et al., 2006).

- Regioselectivity in Cyclization Reactions : A study focusing on the regioselectivity of cyclization reactions involving 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea with α-bromoketone sheds light on the structural and chemical behavior of these reactions, crucial for drug development (Perekhoda et al., 2017).

3. Environmental Applications

- Aerobic Biodegradation of 1,2-Dibromoethane in Groundwater : Enhancing the biodegradation of 1,2-dibromoethane in groundwater through the use of ethane or propane and inorganic nutrients offers insights into environmental remediation strategies (Hatzinger et al., 2015).

4. Advanced Material Development

- Synthesis of Copolymers for Material Properties : The synthesis of random and block copolymers, including copolymers of 2-ethyl-2-oxazoline, and the comparison of their physical and mechanical properties demonstrate the potential of these materials in various applications (Fijten et al., 2007).

- Development of Stimulus-responsive Polymers : The design and applications of stimulus-responsive polymers/interfaces consisting of poly(2-oxazoline)-based materials show their potential in biomedical fields such as drug delivery and tissue repairing (Jana & Uchman, 2020).

将来の方向性

Azepane-based compounds continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .

生化学分析

Biochemical Properties

2-Ethylazepane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between this compound and cytochrome P450 enzymes leads to the formation of hydroxylated metabolites, which are crucial for the compound’s metabolic processing . Additionally, this compound can bind to specific protein receptors, influencing their activity and stability.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . It also affects gene expression by upregulating or downregulating specific genes involved in metabolic processes. Furthermore, this compound impacts cellular metabolism by altering the levels of key metabolites and enzymes involved in energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, inhibiting their activity and preventing the catalysis of specific biochemical reactions. This inhibition can lead to the accumulation of substrates and the depletion of products, affecting overall metabolic flux. Additionally, this compound can activate certain transcription factors, leading to changes in gene expression and subsequent alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can enhance certain physiological functions . At high doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry. These dosage-dependent effects are essential for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including oxidation and conjugation reactions. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions with glucuronic acid or sulfate, enhancing their solubility and facilitating their excretion from the body. The involvement of this compound in these metabolic pathways highlights its potential impact on metabolic flux and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to tissue components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

2-ethylazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-8-6-4-3-5-7-9-8/h8-9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNQKEGSBHCDHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402052 |

Source

|

| Record name | 2-ethylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80053-54-9 |

Source

|

| Record name | 2-ethylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methylphenyl)methylsulfanyl]aniline](/img/structure/B1275750.png)

![2-[(4-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1275756.png)

![2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1275763.png)